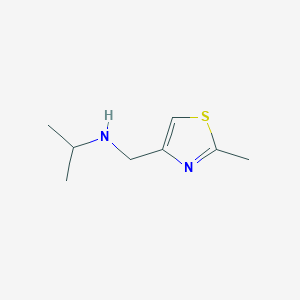

N-((2-methylthiazol-4-yl)methyl)propan-2-amine

Description

Properties

Molecular Formula |

C8H14N2S |

|---|---|

Molecular Weight |

170.28 g/mol |

IUPAC Name |

N-[(2-methyl-1,3-thiazol-4-yl)methyl]propan-2-amine |

InChI |

InChI=1S/C8H14N2S/c1-6(2)9-4-8-5-11-7(3)10-8/h5-6,9H,4H2,1-3H3 |

InChI Key |

HNGGPKHCJDDBJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)CNC(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of N-((2-methylthiazol-4-yl)methyl)propan-2-amine typically follows a multi-step route involving:

- Formation of the thiazole ring via cyclization reactions.

- Introduction of the methyl substituent at the 2-position of the thiazole.

- Attachment of the propan-2-amine group through alkylation or reductive amination.

This approach is consistent with classical thiazole synthesis methods such as the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides or thioureas to form the thiazole heterocycle in good yields.

Thiazole Ring Formation

2.1 Hantzsch Thiazole Synthesis

- The key step involves the reaction of an α-haloketone with a suitable thioamide or thiourea derivative.

- For example, 2-methyl-4-chloromethylthiazole can be prepared by reacting α-chloroketones with methylthiourea under mild conditions, often in aqueous potassium carbonate solution at room temperature to avoid impurity formation.

- This method yields the thiazole ring with a methyl group at the 2-position and a chloromethyl substituent at the 4-position, which is a crucial intermediate for further functionalization.

2.2 Alternative Cyclization Routes

- Other methods include the reaction of substituted 3-(α-chlorouracil) indoles with thiourea derivatives to form related thiazole-2-amines, demonstrating the versatility of thiourea-based cyclizations in thiazole synthesis.

- The use of thiourea derivatives and α-haloketones is a common theme across various synthetic protocols, providing a reliable route to 4-substituted thiazole-2-amines.

Representative Synthetic Scheme

Analytical Characterization

- The formation of the thiazole ring and substitution products is confirmed by nuclear magnetic resonance spectroscopy (NMR), with characteristic signals for the methyl group at the 2-position and the methylene bridge linking the thiazole to the amine.

- Proton NMR typically shows singlets around 2.4 ppm for the methyl group and multiplets for the methylene and isopropyl protons.

- Carbon-13 NMR confirms the presence of the thiazole carbons and the amine carbon environments.

- Mass spectrometry and infrared spectroscopy further support structural confirmation.

Comparative Analysis of Preparation Methods

Research Findings and Applications

- The synthesized this compound and related thiazole derivatives have been evaluated for biological activities including antibacterial and anticancer properties.

- Synthetic routes emphasize mild reaction conditions to preserve functional group integrity and minimize by-products.

- Optimization of reaction parameters such as solvent, temperature, and base concentration is critical for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-methylthiazol-4-yl)methyl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-((2-methylthiazol-4-yl)methyl)propan-2-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.

Medicine: Research is ongoing to explore its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

Industry: It is utilized in the development of dyes, pigments, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of N-((2-methylthiazol-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects. Additionally, its anticancer activity may involve the induction of apoptosis in tumor cells through the activation of caspase pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

a. Thiazole Core Modifications

- 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (Compound 2b): Features a 4-chlorophenyl group and propynyl substituents on the amine.

- 4-(4′-Nitrophenyl)thiazol-2-amine (Compound 7) : The nitro group at the 4-position of the phenyl ring is strongly electron-withdrawing, reducing electron density on the thiazole nitrogen. This contrasts with the electron-donating methyl group in the target compound, which may enhance nucleophilicity .

b. Amine Group Modifications

- N-(4-Substitutedbenzyl)-2-amino-4-aryl-1,3-thiazoles: These derivatives feature arylmethylamine substituents, which increase hydrophobicity and may improve membrane permeability compared to the propan-2-amine group in the target compound .

- N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine (Compound 7): Incorporates a sulfonylmorpholine group, enhancing solubility and hydrogen-bonding capacity, unlike the simpler propan-2-amine in the target compound .

Electronic Properties and Reactivity

- Electron Density and Dipole Moments : Thiazole amines generally exhibit higher electron-donating capacity than methylthiazoles. Substitutions like nitro (Compound 7) or chloro (Compound 2b) reduce electron density on the thiazole nitrogen, while methyl groups (target compound) increase it, affecting dipole moments and charge distribution .

- For example, 4-(4′-nitrophenyl)thiazol-2-amine is synthesized via cyclization with thiourea in ethanol (94% yield) , whereas N-arylthiazoles often require NaBH4 reduction or electrophilic substitution .

Key Observations :

a. Melting Points and Solubility

b. Spectroscopic Data

- NMR Shifts : The thiazole proton in Compound 2b resonates at δ 7.14 (1H, s), while methyl groups in the target compound may cause upfield shifts (e.g., δ 2.31 for propynyl CH2 in Compound 2b) .

Biological Activity

N-((2-methylthiazol-4-yl)methyl)propan-2-amine is a thiazole-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure

The compound features a thiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that compounds with thiazole moieties exhibit significant anticancer properties. This compound has been evaluated for its antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Screening

A study screened several thiazole derivatives, including this compound, against human cancer cell lines such as A549 (lung), HeLa (cervical), and Karpas299 (lymphoma). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antiproliferative activity.

Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties. This compound was tested against various bacterial strains.

Antibacterial Testing

The compound demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values reported as follows:

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 15.0 | |

| Bacillus subtilis | 10.0 |

The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as protein kinase inhibition. Thiazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Inhibition of CDKs

In vitro assays have indicated that compounds similar to this compound can inhibit CDK9, leading to reduced transcriptional activity and subsequent apoptosis in cancer cells . This mechanism highlights the potential of thiazole-containing compounds in cancer therapy.

Structure–Activity Relationship (SAR)

The effectiveness of this compound can be influenced by its structural features. Modifications on the thiazole ring and the amine group have been explored to enhance biological activity.

Key Findings from SAR Studies

- Substituent Effects : The presence of electron-donating groups on the thiazole ring improved anticancer activity.

- Chain Length : Variations in the alkyl chain length attached to the amine group affected solubility and bioavailability.

- Lipophilicity : Increased lipophilicity was correlated with enhanced cell membrane permeability and biological activity .

Q & A

Q. How can synthesis of N-((2-methylthiazol-4-yl)methyl)propan-2-amine derivatives be optimized for improved yields?

Methodological Answer:

- Use dichloromethane as a solvent and triethylamine as a catalyst to enhance reaction efficiency. For example, thiazole derivatives synthesized under these conditions achieved yields of 65–85% .

- Optimize molar ratios (e.g., 1:1.2 for amine to thiazole precursor) and reaction times (typically 6–12 hours) to minimize side products.

- Table 1 : Solvent/Catalyst Systems and Yields

| Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Dichloromethane | Triethylamine | 75–85 | |

| Ethanol | Pyridine | 60–70 |

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- IR Spectroscopy : Identify functional groups (e.g., C-N stretch at ~1,250 cm⁻¹, thiazole ring vibrations at 1,500–1,600 cm⁻¹) .

- ¹H NMR : Confirm substituent positions (e.g., methyl groups at δ 2.4–2.6 ppm, aromatic protons at δ 7.0–7.5 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 209.3 for the base compound) .

Q. What in vitro models are appropriate for preliminary biological screening of thiazole-based amines?

Methodological Answer:

- Use bacterial strains (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) for antimicrobial assays .

- For antitumor activity, employ cell lines like MCF-7 (breast cancer) or A549 (lung cancer) with IC₅₀ determination via MTT assays .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and stability of novel derivatives?

Methodological Answer:

- Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states .

- Use databases like PubChem and tools like PISTACHIO to predict synthetic feasibility and stability .

- Example workflow: Optimize geometry → Calculate Gibbs free energy → Validate with experimental data .

Q. What strategies address contradictions in biological activity data across studies?

Methodological Answer:

- Compare structural analogs (e.g., substituent effects on thiazole rings) to identify activity-determining moieties .

- Perform molecular docking to assess binding affinity variations (e.g., interactions with bacterial DNA gyrase vs. fungal ergosterol) .

- Table 2 : Biological Activity Variations in Thiazole Derivatives

| Derivative | Antibacterial IC₅₀ (µg/mL) | Antifungal IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Methyl-substituted | 12.5 | 25.0 | |

| Chloro-substituted | 8.2 | 18.7 |

Q. Which reactor design parameters are critical for scalable synthesis?

Methodological Answer:

- Prioritize continuous-flow reactors for better heat/mass transfer, especially for exothermic reactions .

- Optimize parameters:

- Temperature control (±2°C tolerance).

- Mixing efficiency (Reynolds number > 2,000 for turbulent flow).

- Catalyst recycling (e.g., immobilized triethylamine on silica) .

Q. How can crystallographic data inform structure-activity relationships (SAR) for antitumor efficacy?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.